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Compound of Interest

Compound Name: (2,6-Dimethylpyridin-3-yl)methanol

Cat. No.: B1304146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,6-
Dimethylpyridin-3-yl)methanol. Due to the limited availability of directly published

experimental spectra for this specific compound, this guide presents predicted data based on

the analysis of structurally similar compounds and established spectroscopic principles.

Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of

this and related molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (2,6-Dimethylpyridin-3-
yl)methanol. These predictions are derived from the known spectral properties of analogous

compounds, including substituted pyridines and benzyl alcohol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for (2,6-Dimethylpyridin-3-yl)methanol
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.4 - 7.6 d 1H H-4 (Aromatic)

~7.0 - 7.2 d 1H H-5 (Aromatic)

~4.6 - 4.8 s 2H -CH₂OH

~2.5 - 2.6 s 3H 2-CH₃

~2.4 - 2.5 s 3H 6-CH₃

Variable br s 1H -OH

Table 2: Predicted ¹³C NMR Data for (2,6-Dimethylpyridin-3-yl)methanol

Chemical Shift (δ, ppm) Assignment

~157 - 159 C-2 (Aromatic)

~155 - 157 C-6 (Aromatic)

~136 - 138 C-4 (Aromatic)

~130 - 132 C-3 (Aromatic)

~119 - 121 C-5 (Aromatic)

~60 - 62 -CH₂OH

~23 - 25 2-CH₃

~21 - 23 6-CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for (2,6-Dimethylpyridin-3-yl)methanol
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H stretch (alcohol)

3100 - 3000 Medium C-H stretch (aromatic)

2980 - 2850 Medium
C-H stretch (aliphatic -CH₃, -

CH₂)

1600 - 1580 Medium-Strong C=C stretch (pyridine ring)

1470 - 1440 Medium-Strong C=C stretch (pyridine ring)

1465 - 1450 Medium C-H bend (aliphatic)

1050 - 1000 Strong C-O stretch (primary alcohol)

850 - 800 Strong
C-H out-of-plane bend

(aromatic)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for (2,6-Dimethylpyridin-3-yl)methanol

m/z Relative Intensity Assignment

137 High [M]⁺ (Molecular Ion)

136 Medium [M-H]⁺

122 Medium [M-CH₃]⁺

106 High [M-CH₂OH]⁺

77 Medium [C₅H₄N]⁺ (pyridyl fragment)

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a field

strength of 300 MHz or higher.

Sample Preparation:

Dissolve approximately 5-10 mg of (2,6-Dimethylpyridin-3-yl)methanol in 0.5-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; Dimethyl sulfoxide-d₆,

DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0 ppm.

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

Process the free induction decay (FID) by applying a Fourier transform, phase correction,

and baseline correction.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5

seconds, and a larger number of scans compared to ¹H NMR to improve the signal-to-noise

ratio.
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Process the FID similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational

frequencies.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty ATR setup.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or

with a direct infusion source using electrospray ionization (ESI).

GC-MS Protocol:

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., dichloromethane, methanol).
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Chromatographic Separation: Inject the sample into the GC. The sample is vaporized and

separated based on its boiling point and interactions with the stationary phase of the GC

column.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer

and is ionized, typically by electron impact (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by the mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

ESI-MS Protocol:

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile)

often with a small amount of acid (e.g., formic acid) to promote protonation.

Infusion: The sample solution is infused into the ESI source at a constant flow rate.

Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets.

The solvent evaporates, leading to the formation of gas-phase ions.

Mass Analysis and Detection: The ions are then analyzed and detected as in GC-MS.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and interpreting

spectroscopic data for a chemical compound.
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Compound Synthesis & Purification
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of (2,6-Dimethylpyridin-3-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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